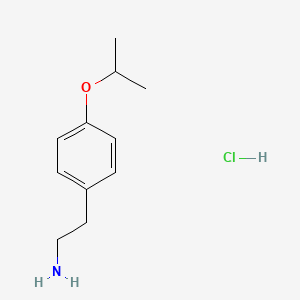
2-Methylquinolin-8-yl 2,5-diethoxy-4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline and its analogues, including 2-methylquinoline, has been a topic of significant research. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Dixit et al. (2010) highlighted the synthesis of a novel bi-dentate ligand with 8-hydroxyquinoline and sulfonamide moieties, demonstrating significant antimicrobial and antifungal activities compared to the parent compounds. This suggests potential applications in developing new antimicrobial agents (Dixit et al., 2010).
Catalytic Applications
Research by Conelly-Espinosa and Morales‐Morales (2010) discussed the use of a palladium complex with 8-hydroxyquinoline-5-sulfonic acid as a highly efficient catalyst for Suzuki–Miyaura cross-couplings in water. This emphasizes the compound's utility in green chemistry and organic synthesis, making it a candidate for eco-friendly catalytic processes (Conelly-Espinosa & Morales‐Morales, 2010).
DNA Interaction and Cancer Research
Macías et al. (2007) investigated new copper(II) complexes with sulfonamide ligands, demonstrating their capability as artificial chemical nucleases that degrade DNA in the presence of sodium ascorbate. This property could be leveraged in cancer research for the study of DNA interactions and potentially in therapeutic applications (Macías et al., 2007).
Corrosion Inhibition
A study by Rbaa et al. (2019) on novel 8-hydroxyquinoline derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, suggesting applications in material science and engineering to enhance the longevity of metals (Rbaa et al., 2019).
Enzyme Inhibition and Alzheimer’s Disease
Abbasi et al. (2018) synthesized a new series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, showing potential as therapeutic agents for Alzheimer’s disease. This work underscores the significance of such compounds in medicinal chemistry and drug development for neurodegenerative diseases (Abbasi et al., 2018).
properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,5-diethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-5-25-18-13-20(19(26-6-2)12-14(18)3)28(23,24)27-17-9-7-8-16-11-10-15(4)22-21(16)17/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJBWQSEIHDLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)


![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)
![Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2680043.png)

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)
